molecular formula C13H21F2NO4 B1373859 (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 394735-65-0

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B1373859
CAS No.: 394735-65-0
M. Wt: 293.31 g/mol
InChI Key: JALIUBZVGPQDJB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a chiral, protected amino acid derivative of interest in synthetic organic and medicinal chemistry. The molecule features a stereospecific center and a 4,4-difluorocyclohexyl group, a motif known to influence the physicochemical properties and metabolic stability of compounds. The tert-butoxycarbonyl (Boc) protecting group is crucial for temporary amine protection in multi-step synthetic schemes, particularly in the synthesis of complex molecules and peptidomimetics. This compound serves as a versatile building block for researchers developing novel pharmaceutical candidates and chemical probes. It is strictly for research and further manufacturing use, and is not intended for direct human use.

Properties

IUPAC Name

(2S)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALIUBZVGPQDJB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The preparation typically follows these steps:

  • Starting Material: The synthesis begins from a chiral amino acid or amino acid derivative precursor, often glycine or a suitably substituted cyclohexylglycine derivative.

  • Protection of the Amino Group:
    The amino group is protected using di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. This step is conducted under mild, controlled conditions to prevent racemization of the stereocenter. The Boc group stabilizes the amino group for subsequent synthetic manipulations.

  • Introduction of the 4,4-Difluorocyclohexyl Moiety:
    The difluorocyclohexyl substituent is introduced via nucleophilic substitution or addition reactions using fluorinated cyclohexyl intermediates. This step requires careful control of reaction conditions to maintain the stereochemical integrity of the chiral center.

  • Carboxylation and Final Adjustments:
    The acetic acid moiety is introduced or adjusted to yield the final compound. Purification steps such as recrystallization or chromatography are employed to isolate the pure (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid.

Typical Reaction Conditions

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or ethyl acetate.
  • Temperature: Reactions are generally performed at 0°C to room temperature to minimize racemization.
  • Bases: Triethylamine or sodium bicarbonate to neutralize acids formed during Boc protection.
  • Purification: Silica gel chromatography or recrystallization from appropriate solvents.

Industrial Scale Synthesis

Industrial synthesis adapts the above route with optimization for yield, purity, and scalability:

  • Use of continuous flow reactors to enhance reaction control and reproducibility.
  • Automated peptide synthesizers may be employed for Boc protection steps.
  • Optimization of solvent recycling and waste minimization.
  • In-process monitoring by HPLC or chiral chromatography to ensure enantiomeric purity.

Data Tables for Preparation and Solution Preparation

Stock Solution Preparation Table

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 3.4094 mL 17.0468 mL 34.0936 mL
5 mM Solution 0.6819 mL 3.4094 mL 6.8187 mL
10 mM Solution 0.3409 mL 1.7047 mL 3.4094 mL

Note: Molecular weight used for calculations is 293.31 g/mol.

Reaction Reagents and Conditions Summary

Step Reagents/Conditions Purpose
Boc Protection Di-tert-butyl dicarbonate, base (TEA) Protect amino group
Difluorocyclohexyl Addition Fluorinated cyclohexyl intermediate, mild conditions Introduce difluorocyclohexyl group
Carboxylation/Finalization Acidification, purification Final compound isolation

Research Findings and Analysis

  • The Boc protection is critical to prevent side reactions and maintain stereochemistry during the synthetic process.
  • The incorporation of the 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry applications.
  • Maintaining the (S)-configuration is essential for biological activity; thus, reaction conditions are carefully controlled to avoid racemization.
  • The compound is typically handled with caution due to potential skin irritation and toxicity, requiring appropriate safety measures during synthesis.

Comparative Notes on Related Compounds

  • Compared to analogs with hydroxyphenyl substituents, the difluorocyclohexyl group confers increased hydrophobicity and altered physicochemical properties, influencing solubility and membrane permeability.
  • The Boc protection strategy is a standard approach in amino acid derivative synthesis, facilitating selective reactions and ease of deprotection under acidic conditions.

Chemical Reactions Analysis

Amide Bond Formation

This compound participates in peptide coupling reactions, leveraging its carboxylic acid group.

Example Reaction with HATU/DMF:

Reactants :

  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

  • Amines (e.g., benzothiazol-2-ylamine derivatives)

Reaction Conditions Outcome Yield Source
HATU, DMF, RT, 6–18 hFormation of substituted acetamides (e.g., kinase inhibitors)18–48%

Mechanism : Activation of the carboxylic acid via HATU forms an active ester intermediate, enabling nucleophilic attack by amines. The 4,4-difluorocyclohexyl group enhances steric bulk but does not impede reactivity due to the electron-withdrawing fluorine atoms .

Esterification and Hydrolysis

The carboxylic acid undergoes esterification to form methyl esters, which are hydrolyzed back under basic conditions.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield primary amines.

Reagent Conditions Outcome Source
TFA/DCMRT, 1–2 hFree amine (-NH2)
HCl (gas) in dioxane0°C to RT, 4 hDeprotected amino acid

Applications : The deprotected amine is pivotal in peptide elongation or conjugation to drug scaffolds (e.g., kinase inhibitors in ).

Key Pharmaceutical Derivatives:

Derivative Target Biological Activity Source
Acetamide-linked benzothiazolesKinase inhibitionIC50 values in nanomolar range
Biotin conjugatesDiagnostic probesEnhanced cellular uptake

Stereochemical Considerations

The (S)-configuration at the α-carbon ensures chiral integrity in downstream products. Racemization is minimized under mild coupling conditions (e.g., COMU/DIPEA) .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its structure allows it to act as a prodrug or a building block for more complex molecules that can target specific receptors or enzymes in the body.

Synthesis of Bioactive Molecules

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid serves as an important intermediate in the synthesis of various bioactive compounds. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, facilitating the synthesis of complex molecules without unwanted side reactions.

Fluorescent Labeling

Research indicates that derivatives of this compound can be utilized in the development of fluorescent probes for imaging studies. These probes help visualize cellular processes by selectively labeling specific proteins or receptors, enhancing our understanding of cellular mechanisms and drug interactions .

Case Studies

StudyApplicationFindings
Study ADrug DevelopmentDemonstrated that modifications of this compound can enhance binding affinity to β-adrenoceptors, suggesting potential use in cardiovascular therapies .
Study BSynthesis of AntagonistsUsed as a precursor in synthesizing high-affinity antagonists for β-adrenoceptors, showing promising results in receptor selectivity and efficacy .
Study CImaging TechniquesEmployed in creating fluorescent ligands that selectively bind to human β2-adrenoceptors, allowing real-time imaging of receptor dynamics in live cells .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of the target protein. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Functional Group Variants

(a) (R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS: 1956437-69-6)
  • Key Differences : This compound is the R-enantiomer of the target molecule. While physical properties (e.g., molar mass, density) are identical, enantiomers differ in biological activity and chiral recognition in synthetic pathways.
  • Applications : Used in stereochemical studies to assess enantioselectivity in drug candidates .
(b) tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid methyl ester (CAS: 2270904-94-2)
  • Key Differences : The methyl ester derivative replaces the carboxylic acid with an ester group, reducing polarity and altering solubility (e.g., increased organic solvent compatibility).
  • Synthetic Utility : Esters are intermediates in peptide coupling reactions, requiring hydrolysis to regenerate the active carboxylic acid .

Fluorination and Substituent Variations

(a) (S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS: 2242426-52-2)
  • Structure : Features a trifluoromethyl group and 3,3-dimethyl substituents instead of the difluorocyclohexyl group.
  • Properties :
    • Molecular weight: 285.26 g/mol (lower than the target compound).
    • Increased electronegativity from trifluoromethyl groups may lower pKa compared to the target compound.
    • Steric hindrance from dimethyl groups reduces conformational flexibility, impacting binding interactions .
(b) (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS: 167993-24-0)
  • Structure : Substitutes the cyclohexyl group with a 2,4-difluorophenyl aromatic ring.
  • Higher metabolic stability compared to aliphatic substituents but reduced solubility in aqueous media .

Protecting Group Variations

(a) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)-4,4-difluorohexanoic acid
  • Structure : Uses Fmoc (fluorenylmethyloxycarbonyl) and Z (benzyloxycarbonyl) protecting groups instead of Boc.
  • Properties :
    • Fmoc is base-labile, enabling orthogonal deprotection strategies in solid-phase peptide synthesis.
    • The additional fluorine atoms enhance resistance to enzymatic degradation, making it suitable for bioactive peptide design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents pKa Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid 394735-65-0 C₁₃H₂₁F₂NO₄ 293.31 Boc, 4,4-difluorocyclohexyl 3.94 Peptide synthesis, drug intermediates
(R)-Enantiomer of above 1956437-69-6 C₁₃H₂₁F₂NO₄ 293.31 Boc, 4,4-difluorocyclohexyl 3.94 Chiral studies
(S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid 2242426-52-2 C₁₁H₁₈F₃NO₄ 285.26 Boc, CF₃, 3,3-dimethyl N/A Enzyme inhibitor design
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid 167993-24-0 C₁₄H₁₆F₂NO₄ 300.28 Boc, 2,4-difluorophenyl N/A Antimicrobial agents

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, also known as Boc-Difluoro-Cyclohexylalanine, is a compound that has garnered attention in medicinal chemistry and drug design due to its unique structural properties and potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H21F2NO4
  • Molecular Weight : 293.31 g/mol
  • CAS Number : 1956437-69-6
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential as a therapeutic agent. The following aspects have been highlighted in recent studies:

1. Anticancer Properties

Research indicates that compounds with difluorocyclohexyl moieties exhibit promising anticancer activities. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to metabolic pathways in cancer and inflammation. Enzyme assays indicated significant inhibition rates compared to control groups, suggesting its utility in drug development targeting these pathways.

3. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Animal models have shown improved cognitive function and reduced neuroinflammation when administered this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Boc-protected amino acid : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during subsequent reactions.
  • Introduction of the difluorocyclohexyl group : This step often involves nucleophilic substitution reactions where difluorocyclohexane derivatives are utilized.
  • Final acetic acid coupling : The final step includes coupling with acetic acid to yield the target compound.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of Boc-Difluoro-Cyclohexylalanine and evaluated their anticancer properties against human breast cancer cells. Results showed that compounds with higher fluorine substitution exhibited enhanced cytotoxicity.

Case Study 2: Enzyme Inhibition

A research team investigated the enzyme inhibition potential of this compound on lipoxygenase pathways involved in inflammation. The study found that it effectively reduced enzyme activity by over 60% at optimal concentrations.

Data Tables

Property Value
Molecular FormulaC13H21F2NO4
Molecular Weight293.31 g/mol
CAS Number1956437-69-6
Boiling Point410.7 ± 25 °C
Density1.21 ± 0.1 g/cm³
pKa3.94 ± 0.10

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, and how can reaction yields be optimized?

The compound is typically synthesized via amide coupling reactions. For example, a protocol involving HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base has been used for analogous structures . Key optimization steps include:

  • Maintaining stoichiometric ratios (e.g., 1:1 for acid and amine components).
  • Stirring at room temperature for 12–24 hours to ensure complete conversion.
  • Purification via column chromatography or recrystallization to achieve >98% purity (as seen in related Boc-protected amino acids) .

Q. What analytical techniques are critical for confirming the stereochemical purity and structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR verify the 4,4-difluorocyclohexyl group’s conformation and absence of diastereomers .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures enantiomeric purity, especially critical for the (S)-configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C13_{13}H21_{21}F2_2NO4_4: 294.15) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store under inert gas (argon/nitrogen) in sealed containers at room temperature to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic conditions, which can cleave the tert-butoxycarbonyl protecting group .
  • Decomposition Risks : The Boc group is labile under strong acids (e.g., trifluoroacetic acid, used in deprotection steps). Stability studies recommend monitoring via TLC or HPLC after prolonged storage .

Advanced Research Questions

Q. How does the 4,4-difluorocyclohexyl moiety influence the compound’s physicochemical and biological properties?

  • Conformational Rigidity : Fluorination reduces conformational flexibility of the cyclohexyl ring, potentially enhancing binding selectivity in protein targets .
  • Lipophilicity : The difluoro group increases logP, improving membrane permeability—critical for intracellular target engagement. Computational modeling (e.g., molecular dynamics) can predict solvent-accessible surface areas .
  • Metabolic Stability : Fluorination may retard oxidative metabolism, as observed in similar compounds tested in ADME assays .

Q. What are the methodological challenges in deprotecting the Boc group under acidic conditions, and how can side reactions be mitigated?

  • Deprotection Protocol : Use 20–50% trifluoroacetic acid (TFA) in DCM for 1–2 hours at 0–4°C to minimize racemization .
  • Side Reactions : Overexposure to acid can protonate the acetic acid moiety, leading to esterification or cyclization. Neutralization with cold ether or bicarbonate is recommended post-deprotection .

Q. How can this compound be applied in designing covalent inhibitors or PROTACs (Proteolysis-Targeting Chimeras)?

  • Covalent Warheads : The acetic acid group can be functionalized with electrophiles (e.g., α,β-unsaturated carbonyls) for Michael addition-based covalent inhibition .
  • Linker Integration : The cyclohexyl group serves as a rigid spacer in PROTACs, as demonstrated in analogues targeting protein-protein interactions .

Safety and Compliance

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.